REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[F:7][C:8]([F:12])([F:11])[CH2:9][OH:10].F[C:14]1[C:15]([C:20]([OH:22])=[O:21])=[N:16][CH:17]=[CH:18][CH:19]=1>O>[F:7][C:8]([F:12])([F:11])[CH2:9][O:10][C:14]1[C:15]([C:20]([OH:22])=[O:21])=[N:16][CH:17]=[CH:18][CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
954 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1)C(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 130 C for 26 h
|
Duration
|
26 h
|
Type
|
WAIT
|
Details
|
to 120 C for approximately 18 h
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with DCM (2×4 mL), which
|
Type
|
ADDITION
|
Details
|
1M HCl was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with DCM (2×4 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extractions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC=1C(=NC=CC1)C(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 mg | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |